1,2-Dimethyl-1H-pyrrole-3-carbaldehyde chemical properties
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde chemical properties
This guide serves as an authoritative technical reference for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a specialized heterocyclic intermediate used in the synthesis of bioactive porphyrins, kinase inhibitors, and advanced functional materials.
CAS Registration Number: 1354783-99-5 Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol [1][2]
Part 1: Executive Summary
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by an electron-rich aromatic ring and a reactive formyl group at the
Part 2: Chemical Identity & Physical Characterization[3]
Identification Data
| Property | Specification |
| IUPAC Name | 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde |
| CAS Number | 1354783-99-5 |
| SMILES | CN1C(C)=C(C=O)C=C1 |
| InChI Key | Unique identifier required for database integration.[1][3] |
| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent).[4] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water. |
Structural Analysis
The molecule features a methyl group on the nitrogen (N1) and the adjacent carbon (C2). The aldehyde is located at C3.
-
Steric Environment: The C2-methyl group provides steric protection to the C3-aldehyde, influencing the kinetics of nucleophilic attacks at the carbonyl carbon.
-
Electronic Profile: The pyrrole ring is
-excessive. The N1-methyl group enhances electron density via the inductive effect (+I), making the ring highly susceptible to oxidation and electrophilic attack at the open C5 position.
Part 3: Synthesis & Production Technologies
The Regioselectivity Challenge
Direct formylation of 1,2-dimethylpyrrole using standard Vilsmeier-Haack conditions (POCl₃/DMF) typically favors the C5 (
Strategies for C3-Selectivity:
-
Steric Control: Utilizing sterically crowded formamides (e.g., N,N-diisopropylformamide) instead of DMF can shift formylation to the C3 position by destabilizing the transition state at the more crowded C5 position (though C5 is generally less crowded than C3 in 1,2-dimethylpyrrole, the mechanism often involves blocking C5 or exploiting thermodynamic control).
-
Blocking Groups: A common industrial route involves starting with a pyrrole having a removable blocking group (e.g., ester or carboxylic acid) at C5, formylating at C3, and then decarboxylating.
Experimental Protocol: Vilsmeier-Haack Formylation
Note: This protocol describes the standard formylation which yields a mixture; purification is required to isolate the 3-isomer unless a directed method is used.
Reagents:
-
Dimethylformamide (DMF)[8]
-
Dichloromethane (DCM) (Solvent)
-
Sodium acetate (buffer)
Workflow:
-
Vilsmeier Complex Formation: Cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise under N₂. Stir for 30 min to form the chloroiminium salt.
-
Addition: Dissolve 1,2-dimethylpyrrole in DCM. Add the Vilsmeier complex dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. Monitor via TLC. The C5-formyl product forms kinetically; longer reaction times or higher temps may alter the ratio.
-
Hydrolysis: Quench the reaction mixture into ice-cold saturated sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: Hexanes/EtOAc) is critical to separate the 3-carbaldehyde (minor/target) from the 5-carbaldehyde (major).
Synthesis Pathway Diagram
Caption: Vilsmeier-Haack pathway showing the divergence between the kinetically favored 5-isomer and the target 3-isomer.
Part 4: Reactivity Profile & Applications
Core Reactivity
The chemical behavior of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is dominated by the interplay between the aldehyde and the electron-rich pyrrole ring.
-
C3-Formyl Group:
-
Condensation: Reacts with active methylene compounds (Knoevenagel) or amines (Schiff base formation). Essential for linking the pyrrole to other pharmacophores.
-
Oxidation/Reduction: Can be oxidized to the carboxylic acid (using NaClO₂) or reduced to the alcohol (using NaBH₄).
-
-
Pyrrole Ring (C4/C5):
-
Electrophilic Substitution: The C5 position remains unsubstituted and highly reactive. It is the primary site for halogenation, nitration, or a second formylation to create 2,5-diformyl species.
-
Medicinal Chemistry Applications[5][9][10]
-
Kinase Inhibitors: The 3-formyl group serves as a "hinge binder" precursor. Condensation with indolinones yields sunitinib-like analogs.
-
Porphyrinoids: Used as a quadrant building block for synthesizing non-symmetric porphyrins and chlorins for Photodynamic Therapy (PDT).
Reactivity Logic Diagram
Caption: Functionalization map demonstrating the dual reactivity of the aldehyde group and the pyrrole ring.
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over time.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
PubChem. (2025). 1H-pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[9] Pyrrole Studies.[7][8][10][9][11][12] Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic. [Link]
-
Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. [Link]
Sources
- 1. 62501-64-8|2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 50256-30-9|1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 3. 吡咯系列|Pyrrole-范德生物科技公司 [bio-fount.com]
- 4. CAS 1193-59-5: 1,5-dimethyl-1H-pyrrole-2-carbaldehyde [cymitquimica.com]
- 5. 2229613-89-0_CAS号:2229613-89-0_2-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid - 化源网 [m.chemsrc.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
